Unii-wbx54NZ436

描述

Physical And Chemical Properties Analysis

Unii-wbx54NZ436 is a solid powder. It’s soluble in DMSO. The exact mass of the compound is 355.109.科学研究应用

化学研究中的纳米颗粒合成

开发新型材料,如无机纳米颗粒,是化学研究的一个关键领域。这些材料在各个行业中具有关键应用,包括电子行业,在那里它们影响了从真空管到半导体和集成电路的过渡 (Cushing, Kolesnichenko, & O'Connor, 2004)。

增强数据密集型科学分析

在数据密集型科学中,使用先进软件进行互操作性、集成、自动化、可重复性和高效数据处理至关重要。各种技术,如工作流、服务和门户系统,支持这些要求 (Yao, Rabhi, & Peat, 2014)。

环境建模中的协作环境

协作工作环境的工具和软件在开发和共享大型科学应用程序,如环境模型中至关重要。这些环境促进了远程作业提交和文件传输,增强了以应用为中心的能力 (Şahin, Weihrauch, Dimov, & Alexandrov, 2009)。

改变研究转化的教育项目

像国家大学发明家和创新联盟(NCIIA)这样的教育项目在将科学研究转化为实际创新中发挥作用。它们提供培训、教育和财务支持,以弥合基础研究和可部署技术之间的差距 (Giordan, Shartrand, Steig, & Weilerstein, 2011)。

加速科学发现的黑客马拉松

黑客马拉松通过在发布之前启用同行评审来增强协作科学。它们促进研究设计、基础数据集的交叉验证,并促进科学分析的可重复性 (Ghouila et al., 2018)。

研究管理中的信息系统

开发用于研究管理的信息系统,使用像.NET平台这样的先进框架,提高了科学研究管理的准确性和效率,正如在江门职业技术学院设计的系统中所见 (Xie & Xiao, 2013)。

科学计算中的数据管理

数据管理社区对科学应用的关注解决了复杂的计算问题,并促进了计算机科学与科学/工程领域之间的合作。类似约翰斯·霍普金斯大学的研究所突显了这些互动 (Ahmad et al., 2011)。

研究组织对学术产出的影响

在路易斯·巴斯德大学观察到的实验室级别的研究产出显示了研究组织对出版和专利结果的影响。实验室的分类学突显了不同的研究生产风格和组织因素 (Carayol & Matt, 2004)。

安全和危害

The safety and hazards of Unii-wbx54NZ436 are not explicitly mentioned in the available resources. It’s intended for research purposes and not designed for human therapeutic applications or veterinary use.

未来方向

作用机制

Target of Action

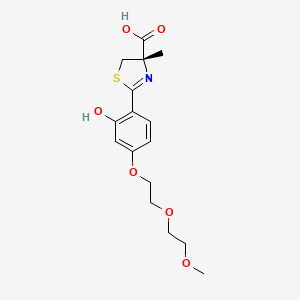

SP-420, also known as Unii-wbx54NZ436 or (4S)-2-[2-hydroxy-4-[2-(2-methoxyethoxy)ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylic acid, is primarily targeted towards iron overload in the body . It is an iron chelator, designed to recognize, bind, and then remove iron from the body .

Mode of Action

SP-420 is a tridentate iron chelator of the desferrithiocin class that chelates iron with a stoichiometry of 2:1 SP-420:Fe(III) . It binds to excess iron in the body, forming a complex that is then excreted, thereby reducing iron overload .

Biochemical Pathways

As an iron chelator, it likely impacts pathways related to iron metabolism and homeostasis . By reducing iron overload, it can potentially mitigate the harmful effects of iron-induced oxidative stress and tissue damage .

Result of Action

The primary result of SP-420’s action is the reduction of iron overload in the body . This can potentially alleviate symptoms and complications associated with conditions like transfusion-dependent β-thalassemia . The study was prematurely terminated due to renal adverse events .

Action Environment

The action of SP-420 can be influenced by various environmental factors. For instance, the drug achieves high tissue exposure in key target organs and crosses the blood-retinal and blood-brain barriers . .

生化分析

Biochemical Properties

SP-420 plays a crucial role in biochemical reactions by acting as an iron chelator. It binds to free iron in the body, forming a complex that can be excreted, thereby reducing iron levels. SP-420 interacts with iron (Fe(III)) with a stoichiometry of 2:1 (SP-420:Fe(III)) . This interaction is essential for its function as it helps in the removal of excess iron from the body. The compound’s ability to chelate iron efficiently makes it a valuable tool in managing iron overload conditions.

Cellular Effects

SP-420 has significant effects on various types of cells and cellular processes. It influences cell function by reducing iron levels, which can impact cell signaling pathways, gene expression, and cellular metabolism. In patients with transfusion-dependent β-thalassemia, SP-420 has been shown to reduce iron levels in key organs such as the liver and heart . By chelating iron, SP-420 helps prevent iron-induced oxidative stress and cellular damage, thereby improving overall cell function and health.

Molecular Mechanism

The molecular mechanism of SP-420 involves its ability to bind to free iron in the body. As an iron chelator, SP-420 forms a stable complex with iron, which is then excreted from the body. This binding interaction is crucial for its function, as it helps in the removal of excess iron. SP-420 is a tridentate iron chelator of the desferrithiocin class, which means it has three binding sites for iron . This structure allows it to effectively chelate iron and reduce its levels in the body.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SP-420 have been observed to change over time. The compound has shown stability and efficacy in reducing iron levels over extended periods. In clinical trials, SP-420 has been administered over several weeks to assess its long-term effects on iron levels . The results have indicated that SP-420 can maintain its iron-chelating activity over time, making it a reliable option for managing iron overload in patients.

Dosage Effects in Animal Models

The effects of SP-420 vary with different dosages in animal models. Studies have shown that higher doses of SP-420 result in greater iron excretion and reduction in iron levels . At very high doses, there may be adverse effects such as renal toxicity, including proteinuria and increased serum creatinine levels . It is essential to determine the optimal dosage that maximizes efficacy while minimizing potential side effects.

Metabolic Pathways

SP-420 is involved in metabolic pathways related to iron metabolism. It interacts with enzymes and cofactors that facilitate the chelation and excretion of iron from the body. By binding to free iron, SP-420 helps regulate iron levels and prevent iron-induced damage to cells and tissues . This regulation is crucial for maintaining healthy iron metabolism and preventing complications associated with iron overload.

Transport and Distribution

SP-420 is transported and distributed within cells and tissues through various mechanisms. It achieves high tissue exposure in key target organs such as the liver and heart . SP-420 also crosses the blood-retinal and blood-brain barriers, which is essential for its potential use in treating retinal and neurological conditions associated with iron overload . The compound’s excellent oral bioavailability ensures that it can be effectively absorbed and distributed throughout the body.

Subcellular Localization

The subcellular localization of SP-420 is critical for its activity and function. SP-420 is designed to target specific compartments or organelles within cells where iron accumulation occurs. By localizing to these areas, SP-420 can effectively chelate iron and prevent its toxic effects . This targeted approach enhances the compound’s efficacy in managing iron overload and protecting cells from iron-induced damage.

属性

IUPAC Name |

(4S)-2-[2-hydroxy-4-[2-(2-methoxyethoxy)ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6S/c1-16(15(19)20)10-24-14(17-16)12-4-3-11(9-13(12)18)23-8-7-22-6-5-21-2/h3-4,9,18H,5-8,10H2,1-2H3,(H,19,20)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASYAEVZKXPYIZ-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSC(=N1)C2=C(C=C(C=C2)OCCOCCOC)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CSC(=N1)C2=C(C=C(C=C2)OCCOCCOC)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

911714-45-9 | |

| Record name | SP-420 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911714459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SP-420 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16069 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SP-420 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBX54NZ436 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

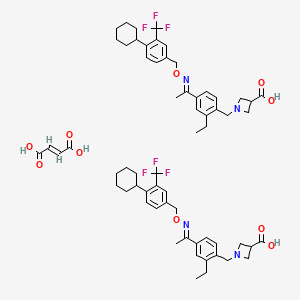

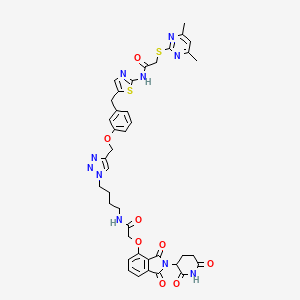

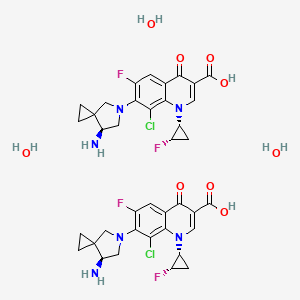

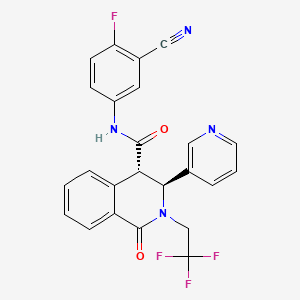

Feasible Synthetic Routes

Q & A

Q1: What is Sp420 and what is its known therapeutic target?

A1: Sp420 (Unii-wbx54NZ436) is a tridentate oral iron chelating agent belonging to the desferrithiocin class. [] It is designed to bind to iron and remove it from the body. While its specific mechanism of action is not fully elucidated in the provided research, it's known that iron chelators like Sp420 work by forming stable complexes with iron, preventing its participation in harmful reactions. This is particularly important in conditions like β-thalassemia, where iron overload can occur due to frequent blood transfusions.

Q2: What are the potential applications of laccase enzymes, like the one derived from Trametes sp. 420, in biotechnology?

A2: Laccases are versatile enzymes with various biotechnological applications. Research on Trametes sp. 420 has demonstrated its potential in:

- Dye decolorization: Recombinant laccases from this fungus can effectively decolorize synthetic dyes, including triarylmethane and azo types, highlighting their potential in wastewater treatment. []

- Bioremediation: Laccases can degrade a range of pollutants, including pesticides like fenarimol, indicating their potential use in environmental remediation strategies. []

Q3: What is the significance of studying the glycosylation of laccases, such as the one produced by Trametes sp. 420?

A5: Glycosylation, the attachment of sugar molecules to proteins, can significantly impact enzyme properties like activity, stability, and substrate specificity. Research on recombinant laccase from Trametes sp. 420 involved generating mutants with altered glycosylation sites. [] This allowed researchers to investigate the role of glycosylation in enzyme function and potentially engineer laccases with improved properties for specific applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Pyridin-3-ylbenzo[f][1,3]benzoxazole-4,9-dione](/img/structure/B610856.png)

![5-Methylnaphtho[1,2-d]thiazol-2-amine](/img/structure/B610861.png)

![2-[4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide](/img/structure/B610865.png)